2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol
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Overview
Description
2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol is a complex organic compound featuring a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol typically involves multiple steps, starting with the preparation of the substituted pyridine ring. One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to modify the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Another fluorinated pyridine derivative with similar chemical properties.
5-Chloro-2,3,6-trifluoropyridine: A compound with multiple fluorine substitutions, used in the synthesis of anticancer drugs.
Uniqueness
2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms on the pyridine ring. This combination of substituents can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[(5-chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClFN2O2/c1-11(6-16,7-17)5-15(2)10-9(13)3-8(12)4-14-10/h3-4,16-17H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQXGFLURXEPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=C(C=C(C=N1)Cl)F)(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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